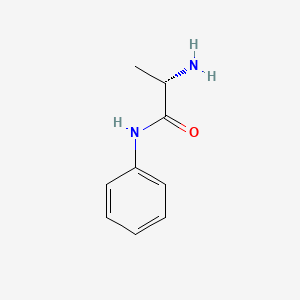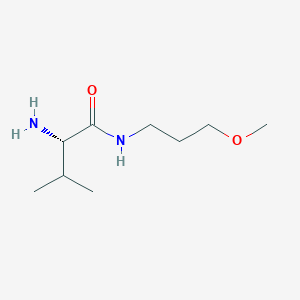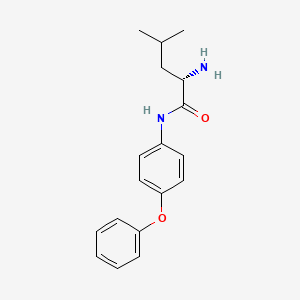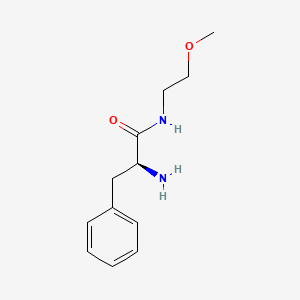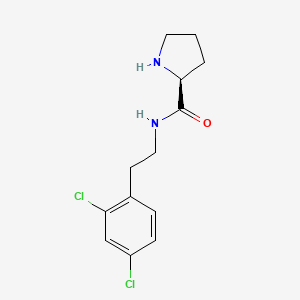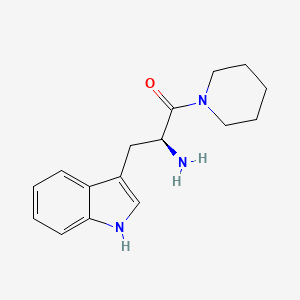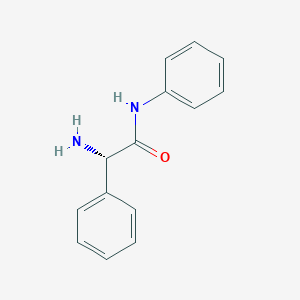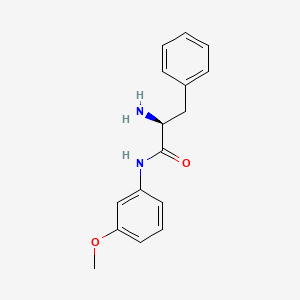
(S)-2-Amino-N-(3-methoxyphenyl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-(3-methoxyphenyl)-3-phenylpropanamide is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a phenylpropanamide backbone. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-methoxyphenyl)-3-phenylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and phenylacetic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-methoxybenzaldehyde and phenylacetic acid in the presence of a suitable catalyst.
Reduction and Amination: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride, followed by amination with an appropriate amine source to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing advanced purification techniques like crystallization, distillation, and chromatography to isolate the desired product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
(S)-2-Amino-N-(3-methoxyphenyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and alcohols under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学研究应用
(S)-2-Amino-N-(3-methoxyphenyl)-3-phenylpropanamide has diverse applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a precursor or intermediate in the synthesis of pharmaceutical agents.
Biological Research: It is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.
Organic Synthesis: The compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Industrial Applications: It is utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-2-Amino-N-(3-methoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors in the body, modulating their activity and influencing physiological processes.
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways.
Signal Transduction: It may participate in signal transduction pathways, altering cellular responses and functions.
相似化合物的比较
Similar Compounds
(S)-1-(3-Methoxyphenyl)ethylamine: A related compound with a similar methoxyphenyl group but different overall structure.
3-Methoxyphenylpropanoic acid: Another compound with a methoxyphenyl group, differing in its functional groups and overall structure.
Tramadol: A compound with a methoxyphenyl group, known for its analgesic properties.
Uniqueness
(S)-2-Amino-N-(3-methoxyphenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its chiral nature and specific arrangement of atoms make it a valuable compound for targeted applications in medicinal chemistry and organic synthesis.
属性
IUPAC Name |
(2S)-2-amino-N-(3-methoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-20-14-9-5-8-13(11-14)18-16(19)15(17)10-12-6-3-2-4-7-12/h2-9,11,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLNPUWZFRPARQ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)[C@H](CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
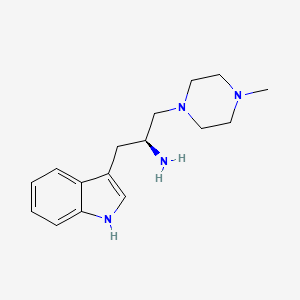
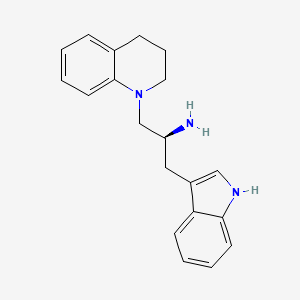
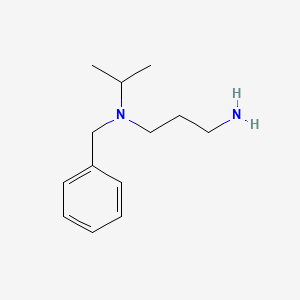
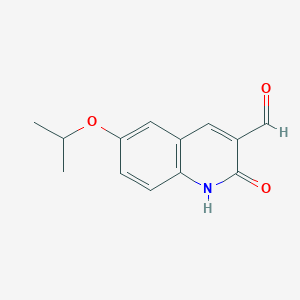
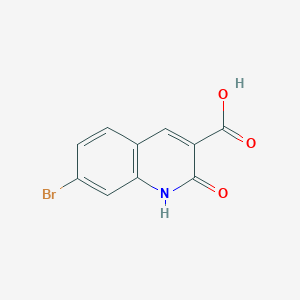
![N-[4-(benzyloxy)phenyl]glycinamide](/img/structure/B7793649.png)
